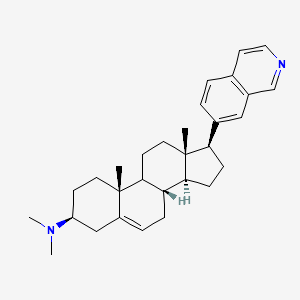
KR-26556
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KR-26556 is a capsid assembly modulator (CAM) (EC50 = 40 nM). KR-26556 exhibited improved pharmacological activity and was examined through molecular docking studies.
Applications De Recherche Scientifique
Overview of K562 Cell Line
The K562 cell line is extensively utilized in biomedical research, notably as one of the primary cell lines for the ENCODE project and for large-scale CRISPR/Cas9 gene-editing screens. This cell line's genome sequence and structure have been deeply analyzed, revealing a wide array of genomic variations and structural features. These include copy number variations, single nucleotide variants, insertions and deletions, haplotype blocks, and structural variants, including complex genomic rearrangements (Zhou et al., 2017). The analysis also identifies notable loss of heterozygosity in many chromosomes.
Application in Allele-Specific Expression and DNA Methylation Analysis
The comprehensive genomic analysis of K562 has enabled more accurate interpretation of RNA-Seq and whole-genome bisulfite sequencing data, facilitating the detection and phasing of allele-specific expression and DNA methylation patterns. This level of analysis provides deeper insights into genomic regulatory complexity, enhancing our understanding of genetic mechanisms in K562 and potentially other cell lines (Zhou et al., 2019).
Propriétés
Nom du produit |
KR-26556 |
|---|---|
Formule moléculaire |
C18H17F4N3O4S |
Poids moléculaire |
447.4046 |
Nom IUPAC |
2-amino-4-fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)-N-(3,4,5-trifluorophenyl)benzamide |
InChI |
InChI=1S/C18H17F4N3O4S/c19-12-8-15(23)11(18(27)24-9-5-13(20)17(22)14(21)6-9)7-16(12)30(28,29)25-3-1-10(26)2-4-25/h5-8,10,26H,1-4,23H2,(H,24,27) |
Clé InChI |
VPVGGXRVWGBGDZ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(F)=C(F)C(F)=C1)C2=CC(S(=O)(N3CCC(O)CC3)=O)=C(F)C=C2N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KR-26556; KR-26556; KR-26556; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B1192945.png)
![2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one](/img/structure/B1192948.png)

![3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One](/img/structure/B1192962.png)
